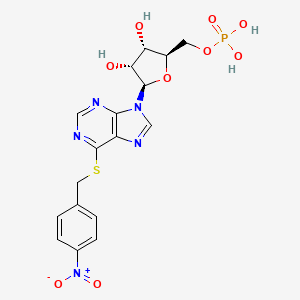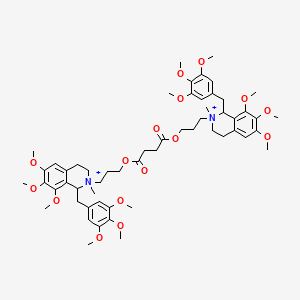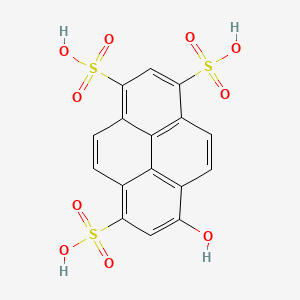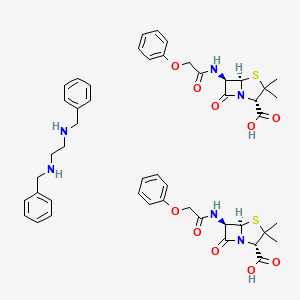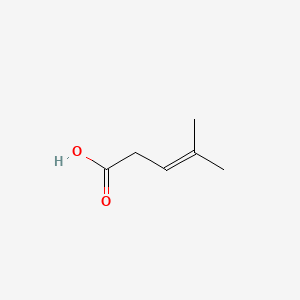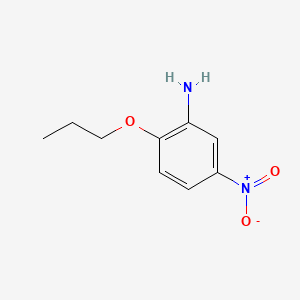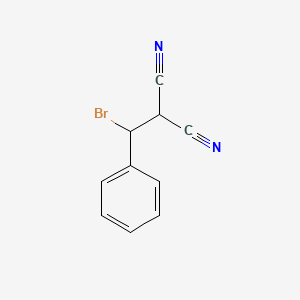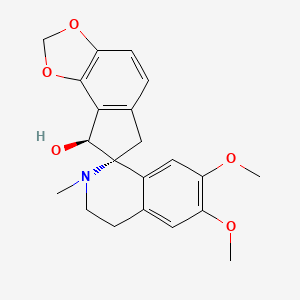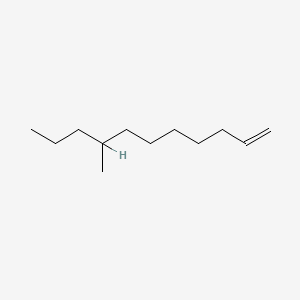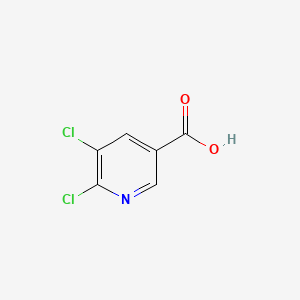
5,6-ジクロロニコチン酸
概要
説明
5,6-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 5th and 6th positions of the pyridine ring. This compound appears as a white to off-white crystalline powder and is known for its applications in various chemical and pharmaceutical processes .
科学的研究の応用
5,6-Dichloronicotinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the synthesis of maleic anhydride and other industrial chemicals.
作用機序
Target of Action
It has been shown to inhibit the catalysis of acetylcholine chloride , suggesting that it may interact with enzymes or receptors involved in the acetylcholine pathway.
Mode of Action
5,6-Dichloronicotinic acid interacts with its targets by inhibiting the catalysis of acetylcholine chloride . This inhibition could result in changes in the normal functioning of the acetylcholine pathway, potentially affecting neurotransmission.
Biochemical Pathways
Given its inhibitory effect on the catalysis of acetylcholine chloride , it can be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
5,6-Dichloronicotinic acid has been shown to have an inhibitory effect on Alzheimer’s disease . This suggests that the compound’s action at the molecular and cellular level could potentially alter the progression of neurodegenerative disorders.
生化学分析
Biochemical Properties
5,6-Dichloronicotinic acid plays a significant role in various biochemical reactions. It has been shown to inhibit the catalysis of acetylcholine chloride, which suggests its potential use in neurological research . Additionally, it interacts with enzymes such as magnesium chloride in hexane solution, where it undergoes hydrolysis . These interactions highlight the compound’s ability to modulate enzyme activity, making it a valuable tool for studying biochemical pathways.
Cellular Effects
The effects of 5,6-Dichloronicotinic acid on cellular processes are profound. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound’s inhibitory effect on acetylcholine chloride catalysis can impact neurotransmitter regulation, thereby affecting neuronal cell function . Furthermore, its role in enzyme modulation can lead to alterations in cellular metabolism, showcasing its potential in metabolic research.
Molecular Mechanism
At the molecular level, 5,6-Dichloronicotinic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites, thereby preventing substrate catalysis . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are altered. The compound’s ability to modulate enzyme function underscores its potential as a research tool in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dichloronicotinic acid can vary over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can persist, but the overall impact on cellular function may diminish as the compound degrades . These temporal changes are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5,6-Dichloronicotinic acid in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
5,6-Dichloronicotinic acid is involved in several metabolic pathways. It interacts with enzymes that catalyze its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 5,6-Dichloronicotinic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5,6-Dichloronicotinic acid is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its function, as the microenvironment within different cellular compartments can influence its interactions with biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: 5,6-Dichloronicotinic acid can be synthesized through the hydrolysis of ethyl 5,6-dichloronicotinate. The process involves the following steps:
- A mixture of ethyl 5,6-dichloronicotinate and aqueous sodium hydroxide in a solvent mixture of tetrahydrofuran, methanol, and water is stirred at room temperature for 0.5 hours.
- The mixture is then acidified with hydrochloric acid to a pH of around 2.
- The resulting mixture is extracted with ether, and the organic layer is washed with water, dried over sodium sulfate, and concentrated to yield 5,6-dichloronicotinic acid as a white solid with a yield of 91% .
Industrial Production Methods: Industrial production methods for 5,6-dichloronicotinic acid typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5,6-Dichloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding anhydrides or reduction to form alcohols.
Acylation Reactions: The compound can react with acetic anhydride in the presence of pyridine to form acylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Acylation Reactions: Acetic anhydride and pyridine.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Acylated derivatives .
類似化合物との比較
- 2,3-Dichloropyridine-5-carboxylic acid
- 5-Chloro-6-iodonicotinic acid
- 5-Chloronicotinic acid
Comparison: 5,6-Dichloronicotinic acid is unique due to the specific positioning of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits unique inhibitory effects on certain enzymes and has specific applications in the synthesis of industrial chemicals and potential therapeutic agents .
特性
IUPAC Name |
5,6-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLTTNKVLFZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289779 | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41667-95-2 | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41667-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63885 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041667952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41667-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5,6-dichloronicotinic acid in agriculture?
A1: 5,6-Dichloronicotinic acid has been investigated as a potential precursor for agricultural agents. Researchers synthesized a series of 4-substituted anilides of 5,6-dichloronicotinic acid and evaluated their potential as herbicides, pesticides, or fungicides [, ]. While the specific results of these evaluations are not detailed in the provided abstracts, the research highlights the exploration of this compound in the context of crop protection and pest control.
Q2: How does the structure of 5,6-dichloronicotinic acid relate to its potential use in treating Alzheimer's disease?
A2: While 5,6-dichloronicotinic acid itself has not been directly studied for Alzheimer's disease treatment, it serves as a building block for more complex molecules with potential therapeutic benefits []. The dichloronicotinic acid moiety can be linked to other pharmacophores, such as those found in the cyclopentaquinoline hybrids, to create multifunctional agents. These hybrids can then target multiple pathological hallmarks of Alzheimer's disease, including acetylcholine deficiency, amyloid beta aggregation, and inflammation.
Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of derivatives based on 5,6-dichloronicotinic acid?
A3: Yes, research on cyclopentaquinoline hybrids incorporating 5,6-dichloronicotinic acid explores SAR []. While the specific structural modifications are not detailed in the abstract, the study indicates that variations in the linker structure connecting the 2,3-dihydro-1H-cyclopenta[b]quinoline and 5,6-dichloronicotinic acid moieties influenced the biological activity of the resulting compounds. This suggests that modifying the linker structure can be used to fine-tune the potency and selectivity of these hybrids for different targets relevant to Alzheimer's disease.
Q4: What analytical techniques have been employed to characterize 5,6-dichloronicotinic acid and its derivatives?
A4: Although the specific analytical techniques are not mentioned in the abstracts, it is standard practice to utilize a combination of methods to confirm the structure and purity of synthesized compounds [, ]. These methods likely include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the molecular structure and identify functional groups. Additionally, Mass Spectrometry (MS) might have been employed to determine the molecular weight and elemental composition. Other techniques like melting point determination and elemental analysis could have been used to assess the purity of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


